

(S,S)-Chiraphite: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (S,S)-Chiraphite

Cat. No.: B3178870

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CAS Number: 852042-07-0

(S,S)-Chiraphite is a chiral phosphite ligand widely employed in asymmetric catalysis. Its unique structural features enable high enantioselectivity in a variety of chemical transformations, making it a valuable tool for the synthesis of chiral molecules, particularly in the pharmaceutical industry. This guide provides a detailed overview of its properties, applications, and a representative experimental protocol.

Core Properties of (S,S)-Chiraphite

(S,S)-Chiraphite is a bidentate phosphite ligand derived from a chiral diol. Its rigid backbone and tunable electronic properties are key to its effectiveness in asymmetric catalysis.

Property	Value	Reference
CAS Number	852042-07-0	N/A
Molecular Formula	C ₄₉ H ₆₆ O ₁₀ P ₂	N/A
Molecular Weight	877.0 g/mol	N/A
Appearance	Off-white powder	N/A
Boiling Point	816.6 ± 65.0 °C (Predicted)	[1]

Experimental Protocols: Asymmetric Synthesis

(S,S)-Chiraphite and its enantiomer, **(R,R)-Chiraphite**, have proven to be highly effective ligands in various metal-catalyzed asymmetric reactions. A notable application of the related **(R,R)-Chiraphite** is in the atroposelective Negishi coupling for the synthesis of the KRAS G12C covalent inhibitor GDC-6036. While a specific protocol for **(S,S)-Chiraphite** in a published, peer-reviewed context is not readily available, a general procedure for such a reaction can be outlined based on established methodologies for similar ligands.

Representative Protocol: Asymmetric Negishi Coupling

This protocol is a generalized representation and may require optimization for specific substrates.

Materials:

- Palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$)
- **(S,S)-Chiraphite** ligand
- Aryl or heteroaryl halide
- Organozinc reagent
- Anhydrous solvent (e.g., THF, Toluene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

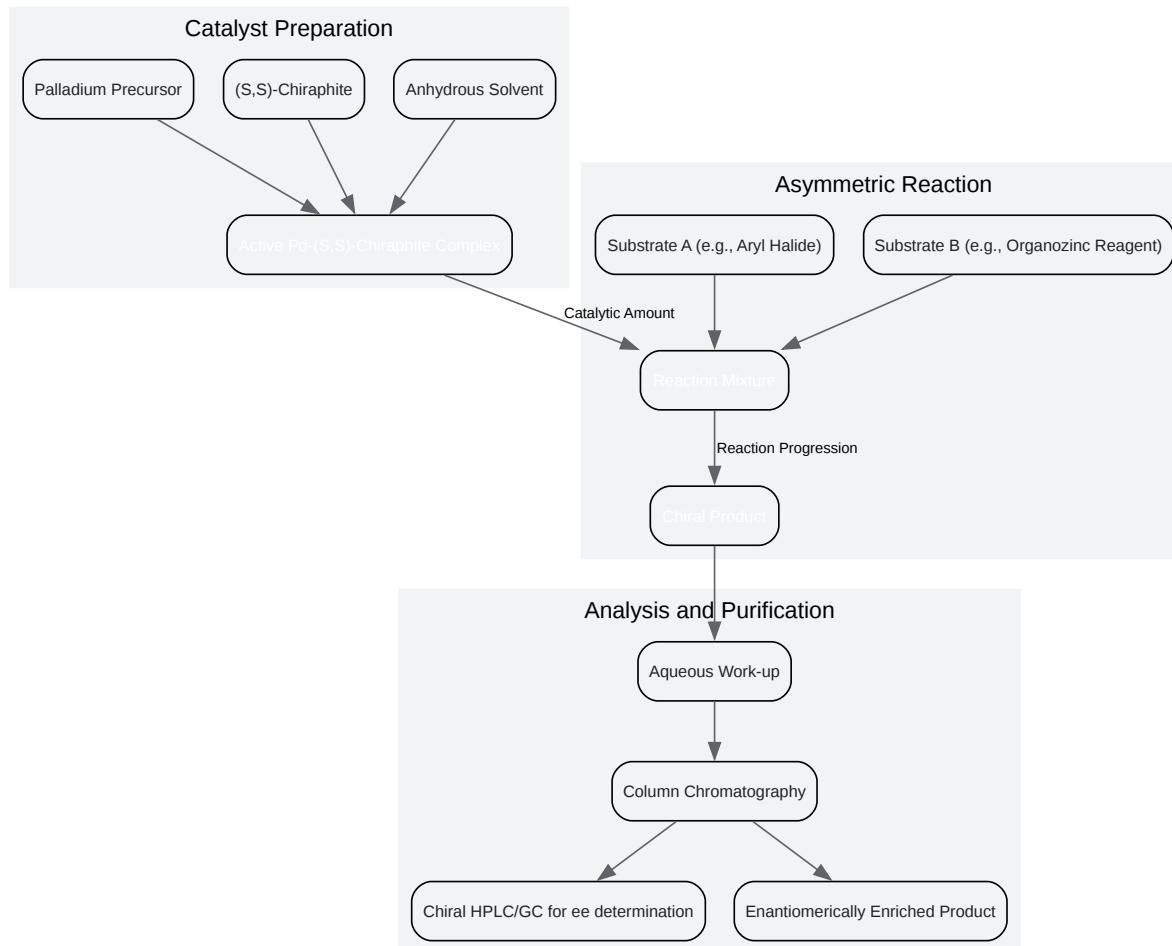
- Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor and **(S,S)-Chiraphite** (typically in a 1:2.2 Pd:ligand ratio). Anhydrous solvent is added, and the mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
- Reaction Setup: In a separate, dry reaction vessel under an inert atmosphere, the aryl or heteroaryl halide is dissolved in the anhydrous solvent.

- **Addition of Reagents:** The pre-formed catalyst solution is transferred to the solution of the aryl halide. The organozinc reagent is then added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
- **Reaction Monitoring:** The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
- **Work-up:** Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford the desired chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Logical Workflow for Asymmetric Catalysis

The following diagram illustrates the general workflow for a typical asymmetric catalytic reaction involving a chiral ligand like **(S,S)-Chiraphite**.

General Workflow for (S,S)-Chiraphite Catalyzed Asymmetric Synthesis

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Caption: General workflow for an asymmetric synthesis using a palladium/(**S,S**)-Chiraphite catalyst.

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References

- 1. rsc.org [rsc.org]
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